

SOLVENT YELLOW 141: Application Notes and Protocols for Polymer Science

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **SOLVENT YELLOW 141**

Cat. No.: **B1166055**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

SOLVENT YELLOW 141 is a brilliant, greenish-yellow azo pyridone dye widely utilized in the polymer industry for coloring a variety of plastics.^{[1][2]} Its popularity stems from its excellent solubility in organic solvents and polymer matrices, high thermal stability, and good lightfastness, which collectively contribute to vibrant and durable colored polymeric materials.^{[1][3]} This document provides detailed application notes and experimental protocols for the effective use of **SOLVENT YELLOW 141** in a research and development setting, with a focus on its incorporation into and characterization within polymer systems.

Physicochemical Properties and Performance Data

A summary of the key properties of **SOLVENT YELLOW 141** is presented below. This data is essential for determining its suitability for specific polymer systems and processing conditions.

Property	Value	Source
Chemical Class	Azo Pyridone	[1]
Appearance	Greenish-yellow powder	[1] [2]
CAS Number	106768-98-3	[1] [2] [3]
Melting Point	~180 °C	[1]
Heat Resistance	Up to 260 °C	[1] [3] [4]
Light Fastness (Blue Wool Scale)	5	[1] [4]
Acid Resistance	4	[1] [4]
Alkali Resistance	5	[1] [4]
Density	~1.20 - 1.48 g/cm ³	[1] [2]
Recommended Addition Level	0.01% to 1% (w/w)	[1]

Applications in Polymer Science

SOLVENT YELLOW 141 is primarily used for the coloration of a wide range of thermoplastic polymers. Its high thermal stability makes it suitable for processing temperatures associated with many engineering plastics.[\[3\]](#)

Key Polymer Applications:

- Polystyrene (PS) and High-Impact Polystyrene (HIPS): Provides transparent, brilliant yellow coloration.[\[1\]](#)[\[3\]](#)
- Polymethyl Methacrylate (PMMA): Imparts high-clarity color, making it ideal for transparent applications.[\[1\]](#)[\[3\]](#)
- Acrylonitrile Butadiene Styrene (ABS) and Styrene-Acrylonitrile (SAN): Used for opaque and transparent coloring.[\[1\]](#)

- Polycarbonate (PC): Its high heat resistance is beneficial for the high processing temperatures of PC.[1]
- Polyvinyl Chloride (rigid, PVC-R): Effective for coloring rigid PVC products.[1]
- Polyethylene Terephthalate (PET): Suitable for coloring PET, including applications like bottles and films.[1]

Beyond bulk polymer coloration, **SOLVENT YELLOW 141** is also utilized in:

- Coatings and Paints: For transparent and vibrant finishes.[3]
- Printing Inks: As a colorant in solvent-based ink formulations.[2][3][5]
- Tracer Studies: In a research context, its fluorescence can be utilized for tracing and visualization in polymer systems.[3]

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation and characterization of **SOLVENT YELLOW 141** in polymer matrices.

Protocol 1: Incorporation of **SOLVENT YELLOW 141** into a Polymer Matrix via Solution Casting

This protocol is suitable for preparing thin polymer films with a homogenous dispersion of the dye for analytical and characterization purposes.

Materials:

- **SOLVENT YELLOW 141** powder
- Polymer pellets or powder (e.g., PMMA, PS)
- Appropriate solvent (e.g., Toluene, Dichloromethane, Tetrahydrofuran)
- Glass vials with screw caps

- Magnetic stirrer and stir bars
- Petri dish or flat glass substrate
- Leveling table
- Fume hood
- Vacuum oven

Procedure:

- Polymer Solution Preparation:
 - In a fume hood, weigh the desired amount of polymer and dissolve it in a suitable solvent in a glass vial to achieve a specific concentration (e.g., 10% w/v).
 - Seal the vial and stir the mixture using a magnetic stirrer until the polymer is completely dissolved. This may take several hours.
- Dye Stock Solution Preparation:
 - Prepare a stock solution of **SOLVENT YELLOW 141** in the same solvent (e.g., 1 mg/mL).
- Doping the Polymer Solution:
 - Calculate the volume of the dye stock solution needed to achieve the desired final dye concentration in the polymer (e.g., 0.1% w/w relative to the polymer).
 - Add the calculated volume of the dye stock solution to the polymer solution.
 - Stir the mixture for at least one hour to ensure uniform distribution of the dye.
- Film Casting:
 - Place a clean Petri dish or glass substrate on a leveling table inside the fume hood.
 - Pour the colored polymer solution into the substrate, ensuring the solution spreads evenly.

- Loosely cover the substrate to allow for slow solvent evaporation and prevent dust contamination.
- Drying:
 - Allow the solvent to evaporate completely at room temperature in the fume hood. This may take 24-48 hours.
 - Once the film is solid, transfer it to a vacuum oven and dry at a temperature below the polymer's glass transition temperature (e.g., 60 °C for PMMA) for 24 hours to remove any residual solvent.
- Film Removal:
 - Carefully peel the colored polymer film from the substrate.

Protocol 2: Incorporation of **SOLVENT YELLOW 141** into a Polymer via Melt Blending

This protocol simulates industrial melt processing techniques like extrusion and injection molding and is suitable for preparing larger quantities of colored polymer.

Materials:

- **SOLVENT YELLOW 141** powder
- Polymer pellets (e.g., PS, ABS, PET)
- Internal mixer or twin-screw extruder
- Compression molder or injection molder
- Drying oven

Procedure:

- Material Pre-drying:

- Dry the polymer pellets according to the manufacturer's recommendations to remove any moisture.
- Premixing:
 - Weigh the required amounts of polymer pellets and **SOLVENT YELLOW 141** powder to achieve the desired final concentration.
 - In a container, create a physical pre-blend of the polymer and dye by tumble blending for at least 15 minutes to ensure a uniform distribution.[1]
- Melt Compounding:
 - Set the temperature profile of the internal mixer or extruder to the appropriate processing temperature for the polymer, ensuring it does not exceed the 260 °C thermal stability limit of the dye.
 - Feed the pre-blended material into the mixer/extruder.
 - Melt and compound the material for a sufficient residence time to ensure complete melting and homogenous mixing of the dye within the polymer matrix.
- Sample Preparation:
 - For an extruder, collect the extrudate strand and pelletize it.
 - For an internal mixer, remove the molten compound.
 - Use the compounded material in a compression molder or injection molder to prepare plaques or other desired shapes for analysis.
- Cooling and Conditioning:
 - Allow the molded samples to cool to room temperature.
 - Condition the samples according to standard procedures for the specific polymer before testing.

Protocol 3: Evaluation of Dye Migration from a Polymer

This protocol outlines a method to assess the potential for **SOLVENT YELLOW 141** to migrate out of a polymer matrix into a food simulant, which is relevant for food packaging applications.

Materials:

- Colored polymer plaques (prepared as in Protocol 2)
- Food simulant (e.g., 10% ethanol for aqueous foods, 50% ethanol for fatty foods, or olive oil)
- Migration cells or glass containers with inert lids
- Incubator or oven
- UV-Vis spectrophotometer
- Cuvettes

Procedure:

- Sample Preparation:
 - Cut the colored polymer plaques into specific dimensions (e.g., 10 cm x 10 cm).
 - Clean the surface of the plaques with a lint-free cloth and distilled water, then dry them.
- Migration Test Setup:
 - Place the polymer plaque in a migration cell or glass container.
 - Add a known volume of the selected food simulant, ensuring the plaque is fully immersed. The surface area to volume ratio should be standardized (e.g., 6 dm² per 1 L of simulant).
 - Seal the container.
- Incubation:

- Place the container in an incubator or oven at a specified temperature and for a defined duration (e.g., 40 °C for 10 days for accelerated testing).
- Analysis of Simulant:
 - After the incubation period, remove the polymer plaque.
 - Transfer a portion of the food simulant to a cuvette.
 - Measure the absorbance of the simulant using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λ_{max}) for **SOLVENT YELLOW 141** in that simulant.
 - Quantify the concentration of the migrated dye using a pre-established calibration curve of **SOLVENT YELLOW 141** in the same simulant.
- Calibration Curve Preparation:
 - Prepare a series of standard solutions of **SOLVENT YELLOW 141** of known concentrations in the food simulant.
 - Measure the absorbance of each standard solution at the λ_{max} .
 - Plot a graph of absorbance versus concentration to create the calibration curve.

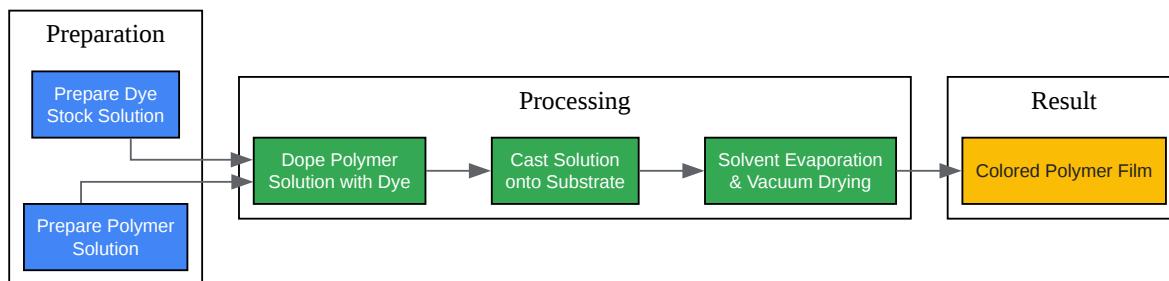
Protocol 4: Quantification of **SOLVENT YELLOW 141** in a Polymer Matrix

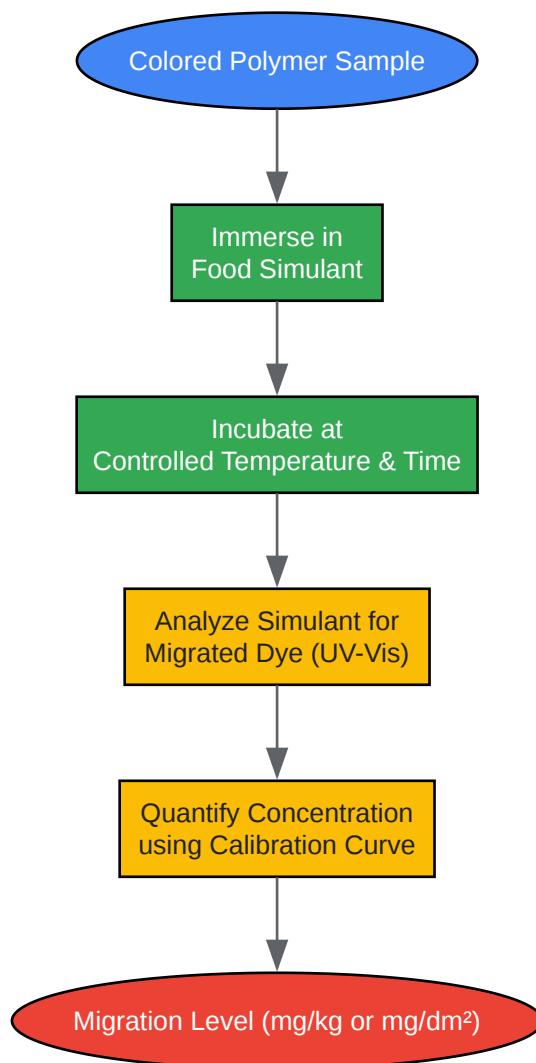
This protocol describes how to determine the exact concentration of **SOLVENT YELLOW 141** within a polymer sample.

Materials:

- Colored polymer sample
- Suitable solvent for the polymer and dye
- Volumetric flasks

- Syringe filters (PTFE, 0.45 μm)
- UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system


Procedure:


- Sample Dissolution:
 - Accurately weigh a small amount of the colored polymer sample.
 - Dissolve the polymer in a known volume of a suitable solvent in a volumetric flask.
- Polymer Precipitation (Optional, for UV-Vis):
 - If the polymer interferes with the spectroscopic measurement, precipitate the polymer by adding a non-solvent while keeping the dye in solution.
 - Centrifuge or filter the mixture to separate the precipitated polymer.
- Filtration:
 - Filter the resulting solution through a syringe filter to remove any undissolved particles or precipitated polymer.
- Analysis:
 - Using UV-Vis Spectrophotometry:
 - Measure the absorbance of the filtered solution at the λ_{max} of **SOLVENT YELLOW 141**.
 - Calculate the concentration using a calibration curve prepared with known concentrations of the dye in the same solvent.
 - Using HPLC:
 - Inject the filtered solution into an HPLC system equipped with a suitable column (e.g., C18) and a UV-Vis or Diode Array Detector.

- Develop a suitable mobile phase and gradient to separate the dye from any other extractable components.
- Quantify the dye concentration by comparing the peak area to a calibration curve generated from standard solutions of **SOLVENT YELLOW 141**.

Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. epsilonpigments.com [epsilonpigments.com]
- 2. waxoline.com [waxoline.com]
- 3. SOLVENT YELLOW 141|Azo Dye|CAS 106768-98-3 [benchchem.com]

- 4. Dimacolor solvent dyes, Solvent Yellow GFW, Solvent Yellow 141 [dimacolor.com]
- 5. scribd.com [scribd.com]
- To cite this document: BenchChem. [SOLVENT YELLOW 141: Application Notes and Protocols for Polymer Science]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1166055#use-of-solvent-yellow-141-in-polymer-science]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com